molecular formula C13H15NO2 B12070816 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide

Cat. No.: B12070816
M. Wt: 217.26 g/mol
InChI Key: MNLUHVGGNMUGDD-UHFFFAOYSA-N
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Description

The compound 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide is a benzofuran-derived acetamide featuring a cyclopenta-fused benzofuran core with an (8S) stereochemical configuration. Its structure includes an acetamide group (–CH2CONH2) directly attached to the bicyclic system.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)acetamide

InChI

InChI=1S/C13H15NO2/c14-12(15)7-9-2-1-8-3-4-11-10(13(8)9)5-6-16-11/h3-4,9H,1-2,5-7H2,(H2,14,15)

InChI Key

MNLUHVGGNMUGDD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CC(=O)N)C3=C(C=C2)OCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. Key transformations in the synthesis include copper-mediated and palladium-catalyzed coupling reactions . The reaction conditions often involve the use of iodides and stannanes, followed by cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine reagents for oxidation, palladium catalysts for coupling reactions, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that benzofuran derivatives can inhibit various enzymes and signaling pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Comparison

Ramelteon (N-[2-[(8S)-2,6,7,8-Tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide)
  • Core Structure : Cyclopenta[e][1]benzofuran with an ethyl-propanamide side chain.
  • Key Differences: Ramelteon has a propanamide group (–CH2CH2CONH2) attached via an ethyl linker, whereas the target compound features a shorter acetamide group (–CH2CONH2) directly bonded to the benzofuran core. Molecular Formula: C16H21NO2 (MW: 259.34) .
Agomelatine (N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide)
  • Core Structure : 7-Methoxy-naphthyl system with an ethyl-acetamide side chain.
  • Both compounds share an acetamide group, but Agomelatine’s methoxy-naphthyl structure confers distinct pharmacokinetic properties .
Target Compound
  • Hypothetical Properties: Molecular Formula (Inferred): C14H17NO2 (assuming acetamide replaces Ramelteon’s propanamide and ethyl linker). Reduced molecular weight compared to Ramelteon (MW ~241.3 vs. 259.34) may influence solubility and bioavailability.

Pharmacokinetic and Pharmacodynamic Comparisons

Property Ramelteon Agomelatine Target Compound (Inferred)
Half-Life 1.2–2.0 hours 1–2 hours (estimated) Likely shorter due to smaller size
Metabolism Hepatic (CYP1A2, CYP2C) Hepatic (CYP1A2, CYP2C9) Potential CYP-mediated metabolism
Solubility ≥12.95 mg/mL in DMSO Poor aqueous solubility Possibly improved due to acetamide
Receptor Affinity MT1/MT2 melatonin receptor agonist MT1/MT2 agonist + 5-HT2C antagonist Unclear; structure suggests MT affinity
Key Findings:
  • Ramelteon : Approved for insomnia, exhibits strong MT1/MT2 receptor agonism with minimal side effects (e.g., headache, dizziness) . Its extended half-life compared to melatonin (MT) enhances therapeutic duration .
  • Agomelatine : Dual action as a melatonin receptor agonist and serotonin 5-HT2C antagonist, used primarily for major depressive disorder. Structural differences (naphthyl vs. benzofuran) likely explain its unique psychiatric efficacy .
  • Target Compound : The acetamide group may enhance solubility compared to Ramelteon’s propanamide, but the absence of an ethyl linker could reduce metabolic stability .

Biological Activity

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl]acetamide is a complex organic compound with notable structural features that contribute to its biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl]ethyl]acetamide. Its chemical structure includes a cyclopentaebenzofuran ring system which is significant for its interaction with biological targets. The molecular formula is C15H19NO2C_{15}H_{19}NO_2 with a molecular weight of 247.32 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₉NO₂
Molecular Weight247.32 g/mol
CAS Number326793-94-6
Melting PointNot specified

The biological activity of 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl]acetamide is primarily mediated through its interaction with various molecular targets in the body. Research indicates that it may affect:

  • Receptors : The compound may bind to specific receptors involved in neurotransmission and hormonal regulation.
  • Enzymatic Activity : It can modulate the activity of certain enzymes that play critical roles in metabolic pathways.
  • Signaling Pathways : The compound may influence intracellular signaling cascades that are vital for cellular responses.

Antidepressant Effects

Studies have suggested that compounds with similar structures exhibit antidepressant properties. For instance, the cyclopenta[b]benzofuran derivatives have shown significant activity in animal models of depression. The mechanism is thought to involve serotonin receptor modulation and enhancement of neurotrophic factors.

Neuroprotective Properties

Research has indicated potential neuroprotective effects attributed to this compound. It may help in reducing neuronal damage in models of neurodegenerative diseases by:

  • Inhibiting oxidative stress.
  • Modulating inflammatory responses.

Analgesic Activity

Preliminary studies suggest that this compound may possess analgesic properties. Its interaction with pain pathways could provide a basis for developing new pain management therapies.

Case Studies and Research Findings

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant-like effects of cyclopenta[b]benzofuran derivatives.
    • Method : Behavioral tests in rodent models.
    • Findings : Significant reduction in depressive-like behaviors was observed, indicating potential therapeutic effects.
  • Neuroprotection Study :
    • Objective : To assess neuroprotective effects against oxidative stress.
    • Method : In vitro assays on neuronal cell lines exposed to oxidative agents.
    • Findings : The compound demonstrated a marked reduction in cell death and increased antioxidant enzyme activity.
  • Analgesic Research :
    • Objective : To investigate the analgesic potential in inflammatory pain models.
    • Method : Pain threshold measurements in animal models.
    • Findings : The compound significantly increased pain thresholds compared to controls.

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